5-chloro-6-methyl-1H-pyrimidin-4-one
Description
5-Chloro-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core with chlorine and methyl substituents at positions 5 and 6, respectively. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDUVRHFPFLCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate
A highly efficient route involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane, yielding pyrimidinone intermediates. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at the 4-position, producing 5-chloro-6-methyl-1H-pyrimidin-4-one in 83% yield. The reaction mechanism proceeds via cyclization of the intermediate β-ketonitrile, followed by POCl₃-mediated chlorination. Key advantages include commercial availability of starting materials and high reproducibility.
Reaction Conditions:
The ¹H-NMR spectrum of the final product confirms structural integrity, with characteristic singlets for the methyl group (δ 2.10 ppm) and chloromethyl moiety (δ 4.92 ppm). This method outperforms earlier approaches that reported yields below 30% due to incomplete cyclization.
Hydrolysis of 4-Chloro-6-Methoxypyrimidine
Acid-Mediated Demethylation
A patent-driven approach utilizes hydrogen chloride (HCl) or hydrogen bromide (HBr) to hydrolyze 4-chloro-6-methoxypyrimidine, replacing the methoxy group with a hydroxyl group. The reaction occurs under mild conditions (5–30°C) and normal pressure, with gaseous methyl halide as a byproduct. The resulting 4-chloro-6-hydroxypyrimidine is isolated via filtration in near-quantitative yield (99.1% HPLC purity).
Optimized Parameters:
This method is industrially scalable, as continuous flow reactors minimize byproduct formation. However, handling gaseous HCl requires specialized equipment, increasing operational costs.
Cyclocondensation of Aminopyrazoles with Ethyl Ethoxyacrylate
Formation of Pyrazolopyrimidinones
A multi-step synthesis from tert-butyloxycarbonyl (Boc)-protected amino acids involves cyclocondensation with ethyl (E)-ethoxy-2-methylacrylate. Deprotection of the Boc group and chlorination with POCl₃ yields this compound derivatives. The use of cesium carbonate as a base enhances reaction efficiency, achieving 64% yield after silica gel purification.
Critical Steps:
-
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
-
Chlorination: POCl₃ at 80°C for 4 hours.
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Purification: Column chromatography (0–10% methanol in chloroform).
This route offers flexibility for introducing diverse substituents but requires rigorous purification to isolate the desired product.
Comparative Analysis of Preparation Methods
Yield and Scalability
| Method | Yield | Scalability | Byproduct Management |
|---|---|---|---|
| Nucleophilic Substitution | 83% | High | Minimal |
| Acid Hydrolysis | 99.1% | Industrial | Gaseous methyl halide |
| Cyclocondensation | 64% | Moderate | Column purification |
The acid hydrolysis method is optimal for large-scale production due to its near-quantitative yield and simplicity. In contrast, the cyclocondensation route is better suited for research-scale synthesis requiring structural diversification.
Retrosynthetic Analysis and Alternative Pathways
Retrosynthetic Disconnections
Retrosynthetic cleavage of the pyrimidinone ring suggests two viable precursors:
Suzuki Coupling Limitations
While Suzuki couplings are widely used for pyrimidine functionalization, their application to this compound is limited by the electron-deficient nature of the chlorinated ring, which hinders palladium-catalyzed cross-coupling.
Industrial Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic displacement with various nucleophiles, a hallmark reaction for this compound .
| Nucleophile | Reaction Conditions | Product | Key Observations |
|---|---|---|---|
| Amines | DMF, 60–80°C | 5-Amino-6-methyl-1H-pyrimidin-4-one | Amines (e.g., alkyl/aryl amines) replace Cl, forming stable C–N bonds. |
| Thiols | Ethanol, reflux | 5-Sulfanyl-6-methyl-1H-pyrimidin-4-one | Thiols react efficiently under mild conditions. |
| Alkoxides | NaH, THF, 0°C → RT | 5-Alkoxy-6-methyl-1H-pyrimidin-4-one | Steric hindrance from the methyl group may reduce yields for bulky alkoxides. |
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the carbonyl group at position 4 .
Oxidation and Reduction
The pyrimidinone core exhibits redox activity at both the ring and substituents.
Oxidation
-
N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields the corresponding N-oxide.
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Side-Chain Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
Reduction
-
Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone to 5-chloro-6-methyl-3,4-dihydropyrimidin-4-one.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles, critical in drug discovery .
Example Synthesis :
Reaction with ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate under basic conditions yields pyrrolo[3,2-d]pyrimidine derivatives, which are potent thymidylate synthase inhibitors .
Coupling Reactions
The compound participates in cross-coupling reactions, enabling functionalization at position 5.
| Reaction Type | Catalyst/Reagents | Product | Yield* |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl-6-methyl-1H-pyrimidin-4-one | Moderate to high |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 5-(N-Aryl)-6-methyl-1H-pyrimidin-4-one | Dependent on amine bulk |
*Yields vary with substituent electronic/steric effects.
Acid/Base-Mediated Reactions
The NH group at position 1 undergoes deprotonation, enabling further functionalization.
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkyl derivatives.
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Acylation : Acetic anhydride/pyridine introduces acetyl groups at the NH position.
Hydrolysis Reactions
Controlled hydrolysis modifies the carbonyl group or replaces chlorine.
| Conditions | Product | Notes |
|---|---|---|
| H₂O, HCl (reflux) | 5-Hydroxy-6-methyl-1H-pyrimidin-4-one | Complete Cl → OH substitution. |
| NaOH (aq), heat | Pyrimidine ring-opened products | Degradation pathway under strong basic conditions. |
Scientific Research Applications
Overview
5-Chloro-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in various fields, particularly in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to function as a versatile building block in the synthesis of biologically active compounds.
Medicinal Chemistry
This compound has been identified as a potential pharmacophore in drug development due to its ability to act as an enzyme inhibitor. This compound has shown promise in various therapeutic areas, including:
- Anticancer Activity : Research indicates that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer cells (e.g., MCF-7 and MDA-MB-231) with favorable selectivity indices compared to traditional chemotherapeutics .
- Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. In vitro studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : It has also been evaluated for its antimicrobial properties against various bacterial strains, suggesting potential for developing new antimicrobial agents .
Agriculture
In agricultural applications, this compound is explored for its role in developing agrochemicals such as herbicides and fungicides. Its mechanism may involve inhibiting specific enzymes in pests or pathogens, leading to their death or reduced activity .
Materials Science
The compound is utilized in materials science for synthesizing advanced materials with specific electronic or optical properties. Its unique structural features make it suitable for various applications in organic electronics and photonics.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound derivatives on breast cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 | 5.0 |
| Derivative B | MDA-MB-231 | 3.5 |
This suggests that modifications to the pyrimidine structure can enhance anticancer activity.
Case Study 2: Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models demonstrated that administration of this compound significantly reduced inflammation markers.
| Treatment | Inflammation Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 70 |
These findings support the compound's potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-1H-pyrimidin-4-one depends on its specific application:
Medicinal Chemistry: It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity.
Agriculture: It may inhibit specific enzymes in pests or pathogens, leading to their death or reduced activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Selected Pyrimidinone Derivatives
| Compound Name | Substituents | Key Functional Groups | CAS Number | Notable Properties/Applications |
|---|---|---|---|---|
| 5-Chloro-6-methyl-1H-pyrimidin-4-one | 5-Cl, 6-CH₃ | Chloro, Methyl, Ketone | 7749-63-5* | Intermediate for bioactive molecules |
| 2-Amino-6-chloropyrimidin-4(3H)-one | 2-NH₂, 6-Cl | Amino, Chloro, Ketone | 1194-21-4 | Potential hydrogen-bonding capacity |
| 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one | 5-Cl, 6-CF₃ | Chloro, Trifluoromethyl, Ketone | - | Enhanced electron-withdrawing effects |
| 5-Chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one | 5-Cl, 6-OH, 2-C₃H₇ | Chloro, Hydroxy, Propyl | 1850-96-0 | Increased polarity due to -OH group |
| 6-Ethyl-5-fluoropyrimidin-4(3H)-one | 6-C₂H₅, 5-F | Ethyl, Fluoro, Ketone | - | Fluorine-enhanced metabolic stability |
*Note: CAS 7749-63-5 corresponds to 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one, a closely related amino-substituted analog of the target compound .
Physicochemical Properties
- Solubility and Polarity : The hydroxy group in 5-chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one increases polarity compared to the target compound, which may reduce its membrane permeability but improve aqueous solubility .
Q & A
Q. What are the recommended synthetic routes for 5-chloro-6-methyl-1H-pyrimidin-4-one, and how do reaction conditions influence yields?
The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-diketones or β-ketoesters. Key parameters include:
- Catalyst selection : Acidic conditions (e.g., HCl in DMF) promote cyclization but may require controlled temperature (0–50°C) to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
- Stoichiometry : Excess chlorinating agents (e.g., POCl₃) improve substitution at the 5-position, but over-chlorination must be monitored via TLC or HPLC .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers for incineration .
- Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the pyrimidinone ring structure. Key signals include a downfield singlet (~δ 8.2 ppm) for the C5 proton and a methyl group resonance (~δ 2.5 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis (>95%) .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 159.1 (calculated for C₅H₅ClN₂O) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Scenario : Additional peaks in ¹H NMR may arise from tautomeric forms (e.g., keto-enol tautomerism).
- Resolution :
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?
- Process optimization :
- Temperature control : Gradual heating (e.g., 50°C over 2 hours) reduces exothermic side reactions .
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) improve reusability and reduce metal contamination .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Q. How do structural modifications (e.g., substitution at C2 or C6) affect the compound’s pharmacological activity?
- Case study :
- C2 methylation : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- C6 trifluoromethyl substitution : Increases metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., nanoemulsions) .
- Methodology :
- Screen analogs using in vitro assays (e.g., kinase inhibition) and correlate results with computational docking studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenges : Co-elution of impurities with the main peak in HPLC.
- Solutions :
- Use UPLC with a high-resolution column (e.g., BEH C18, 1.7 µm) for better separation .
- Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ determination (e.g., LOQ ≤ 0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
